(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Catalog No.
S2664944
CAS No.
1396790-64-9
M.F
C19H23N5O
M. Wt
337.427
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyrida...

CAS Number

1396790-64-9

Product Name

(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

IUPAC Name

(4-phenylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone

Molecular Formula

C19H23N5O

Molecular Weight

337.427

InChI

InChI=1S/C19H23N5O/c25-19(17-8-9-18(21-20-17)23-10-4-5-11-23)24-14-12-22(13-15-24)16-6-2-1-3-7-16/h1-3,6-9H,4-5,10-15H2

InChI Key

MNTDKWBSEYQZRJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Solubility

not available

Application in Drug Discovery

Summary of the Application: The compound, due to the presence of a pyrrolidine ring, could be used in drug discovery. Pyrrolidine is a versatile scaffold for creating biologically active compounds, and it’s widely used by medicinal chemists for the treatment of human diseases .

Methods of Application: The compound can be synthesized and then tested for biological activity. The structure of the compound can be optimized for target selectivity .

Results or Outcomes: The compound could potentially lead to the development of new drugs with different biological profiles .

Potential Use as a Selective Androgen Receptor Modulator

Summary of the Application: The compound could potentially be used as a selective androgen receptor modulator (SARM). SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties .

Methods of Application: The compound can be synthesized and then tested for its ability to bind to the androgen receptor. The structure of the compound can be optimized for selectivity .

Results or Outcomes: The compound could potentially lead to the development of new SARMs with improved selectivity and safety profiles .

Use in Alzheimer’s Disease Treatment

Summary of the Application: This compound could potentially be used in the treatment of Alzheimer’s disease. The compound’s structure suggests it could be effective against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targeted in Alzheimer’s disease treatment .

Methods of Application: The compound can be synthesized and then tested for its ability to inhibit AChE and BChE. The structure of the compound can be optimized for selectivity .

Results or Outcomes: The compound could potentially lead to the development of new drugs for Alzheimer’s disease with improved efficacy and safety profiles .

Use as a Building Block in Chemical Synthesis

Summary of the Application: The compound could be used as a building block in chemical synthesis, particularly in the synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones .

Methods of Application: The compound can be synthesized and then used in cycloaddition reactions with pyridine N-imine and 6-alkyl-4-oxohex-5-ynoates .

Results or Outcomes: The compound could potentially lead to the development of new pharmacologically active compounds .

The compound (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a synthetic organic molecule characterized by a complex structure that includes a piperazine ring and a pyridazine moiety. Its molecular formula is C16_{16}H20_{20}N4_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure features a phenyl group attached to a piperazine ring, which is further connected to a pyridazine ring that contains a pyrrolidine substituent. This unique arrangement of functional groups suggests potential for diverse biological interactions and applications in medicinal chemistry.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Work in a well-ventilated fume hood.
  • Consult a safety data sheet (SDS) for similar compounds if available.
Involving (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone typically include nucleophilic substitutions, where the nitrogen atoms in the piperazine and pyrrolidine rings can act as nucleophiles. These reactions may lead to the formation of derivatives or analogs by modifying the functional groups attached to these rings. Additionally, the compound may undergo oxidation or reduction reactions, which can alter its pharmacological properties.

Enzymatic reactions in biological systems can also affect this compound. For instance, it may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could exhibit different biological activities

The biological activity of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone has been linked to its potential as a pharmacological agent. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine moiety is often associated with anxiolytic and antidepressant effects, while the pyridazine ring may contribute to its activity against various biological targets.

Research indicates that compounds with similar architectures can exhibit significant variations in their biological effects due to subtle changes in their chemical structure . This highlights the importance of structure-activity relationships in understanding how modifications can enhance or diminish therapeutic efficacy.

The synthesis of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Piperazine Ring: Starting from phenyl derivatives, piperazine is synthesized through cyclization reactions.
  • Pyridazine Synthesis: The pyridazine ring can be constructed via condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Final Coupling Reaction: The final product is obtained by coupling the piperazine derivative with the pyridazine derivative using appropriate coupling agents or conditions (e.g., using acetic anhydride or similar reagents).

These steps may require optimization to improve yield and purity .

(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone has potential applications in several fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting central nervous system disorders.
  • Research Tool: It can be utilized in studies exploring receptor interactions and signaling pathways.
  • Synthetic Intermediate: This compound may act as an intermediate in synthesizing more complex molecules with specific biological activities.

Interaction studies focus on understanding how (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone interacts with various biological targets, including receptors and enzymes. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and computational docking studies are commonly employed to elucidate these interactions.

Research indicates that compounds with similar structures often bind selectively to specific receptors, which can lead to varying degrees of efficacy and side effects depending on their binding affinities .

Similar compounds include:

  • 2-(4-(4-Methylpiperazin-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazin-3(2H)-one
  • N-(4-Methylphenyl)-N'-(6-(pyrrolidin-1-yl)pyridazin-3-yl)urea
  • (4-Methylpiperazin-1-yl)(5-(morpholinomethyl)pyrimidin-2-yloxy)methanone

Comparison Table

Compound NameStructural FeaturesBiological Activity
(4-Phe...methanonePiperazine & PyridazineCNS activity potential
2-(4-Methyl...oneMethyl substitution on piperazineEnhanced receptor affinity
N-(4-Methyl...ureaUrea linkageDiverse pharmacological profiles

These compounds share structural similarities but differ in specific functional groups that influence their biological activities and therapeutic potentials. The unique combination of the piperazine and pyridazine rings in (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone may confer distinct advantages in targeting specific receptors compared to its analogs.

XLogP3

2.2

Dates

Modify: 2023-08-16

Explore Compound Types